molecular formula C13H12ClN3O2S B2607204 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 1021229-99-1

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2607204
CAS No.: 1021229-99-1
M. Wt: 309.77
InChI Key: DDUQQSQWIIBZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a thiazole ring, an amide group, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and oxopropyl groups. The final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzene ring.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring and amide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The chlorobenzene moiety may also play a role in binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
  • N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide

Uniqueness

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzene moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-9-3-1-8(2-4-9)12(19)17-13-16-10(7-20-13)5-6-11(15)18/h1-4,7H,5-6H2,(H2,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQQSQWIIBZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.